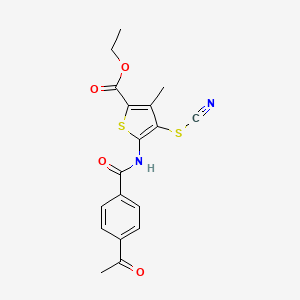

Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

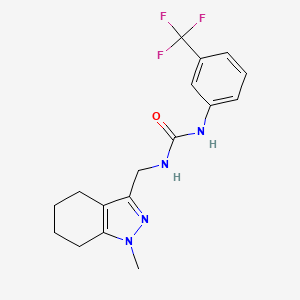

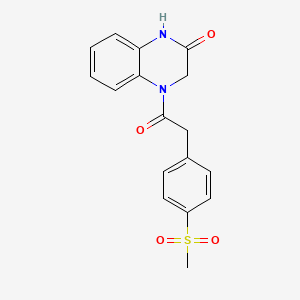

This compound is a complex organic molecule that contains several functional groups, including an acetylbenzamido group, a thiocyanate group, and a thiophene ring. These functional groups could potentially confer interesting chemical and biological properties to the molecule .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be complex. It would be characterized by the presence of a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), a thiocyanate group (-SCN), and an acetylbenzamido group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the thiocyanate group could potentially undergo substitution reactions, and the acetylbenzamido group might participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, its solubility would be affected by the polarities of its functional groups, and its stability could be influenced by the presence of the thiophene ring .Scientific Research Applications

Synthesis and Characterization

Researchers have explored different synthetic routes and characterization techniques for compounds related to Ethyl 5-(4-acetylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate. For example, studies have demonstrated the synthesis of related thiophene derivatives through reactions involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, leading to compounds with novel fluorescence properties (Guo Pusheng, 2009). Such methods are crucial for developing new materials with potential applications in organic electronics and fluorescence-based sensors.

Antimicrobial and Antifungal Applications

One significant area of application for these compounds is in the development of antimicrobial and antifungal agents. Research has shown that derivatives of Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate exhibit potent antimicrobial activity. Specific derivatives were found to be more effective than standard drugs against certain strains of fungi, showcasing their potential as novel antimicrobial agents (Y. Mabkhot, Nahed Ahmed Kaal, S. Alterary, S. Al-showiman, A. Barakat, H. Ghabbour, W. Frey, 2015).

Fluorescence Properties and Sensing Applications

The fluorescence properties of thiophene derivatives have been a subject of interest for their potential applications in sensing and imaging. A study on Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a related compound, has highlighted its novel fluorescence properties, suggesting its utility in developing fluorescence-based sensors and imaging agents (Guo Pusheng, 2009).

Pharmaceutical Research

In pharmaceutical research, the focus has been on synthesizing and evaluating thiophene derivatives for their potential therapeutic effects. Some compounds have shown promising results as cytotoxic agents against various cancer cell lines, indicating their potential utility in cancer therapy (R. Mohareb, A. Abdallah, M. H. Helal, Somiya M H Shaloof, 2016). Another study has explored the synthesis of thiophene-based bis-heterocyclic monoazo dyes for potential applications in dyeing polyester fibers, highlighting the diverse applications of these compounds beyond biomedical research (O. Iyun, K. Bello, O. Abayeh, A. Jauro, F. Shode, 2015).

Future Directions

properties

IUPAC Name |

ethyl 5-[(4-acetylbenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c1-4-24-18(23)15-10(2)14(25-9-19)17(26-15)20-16(22)13-7-5-12(6-8-13)11(3)21/h5-8H,4H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORNLHGYOCTKNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C)SC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydropyrazolo[5,1-b]oxazol-6-amine](/img/structure/B2679707.png)

![2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole](/img/structure/B2679708.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2679710.png)

![Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate](/img/structure/B2679717.png)

![2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine](/img/structure/B2679720.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol](/img/structure/B2679721.png)